molecular formula C25H27NO5 B4684608 7-(3,4-dimethoxyphenyl)-4-(2-ethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

7-(3,4-dimethoxyphenyl)-4-(2-ethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B4684608
M. Wt: 421.5 g/mol
InChI Key: ZOXKBZXTHZDKGZ-UHFFFAOYSA-N
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Description

7-(3,4-dimethoxyphenyl)-4-(2-ethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is a complex organic compound with a unique structure that combines multiple aromatic and heterocyclic elements. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-dimethoxyphenyl)-4-(2-ethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the core tetrahydroquinoline structure, followed by the introduction of the dimethoxyphenyl and ethoxyphenyl groups. Common reagents used in these reactions include aromatic aldehydes, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(3,4-dimethoxyphenyl)-4-(2-ethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs of the original compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may interact with biological molecules, making it a candidate for studying biochemical pathways.

    Medicine: The compound’s potential biological activity could lead to the development of new pharmaceuticals.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism by which 7-(3,4-dimethoxyphenyl)-4-(2-ethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione exerts its effects is not fully understood. its structure suggests that it may interact with various molecular targets, such as enzymes or receptors, through binding interactions. These interactions could modulate biochemical pathways, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 7-(3,4-dimethoxyphenyl)-4-(2-ethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione include other tetrahydroquinoline derivatives with different substituents on the aromatic rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of dimethoxyphenyl and ethoxyphenyl groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

7-(3,4-dimethoxyphenyl)-4-(2-ethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO5/c1-4-31-21-8-6-5-7-17(21)18-14-24(28)26-19-11-16(12-20(27)25(18)19)15-9-10-22(29-2)23(13-15)30-3/h5-10,13,16,18H,4,11-12,14H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXKBZXTHZDKGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(3,4-dimethoxyphenyl)-4-(2-ethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
7-(3,4-dimethoxyphenyl)-4-(2-ethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
Reactant of Route 3
Reactant of Route 3
7-(3,4-dimethoxyphenyl)-4-(2-ethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
Reactant of Route 4
Reactant of Route 4
7-(3,4-dimethoxyphenyl)-4-(2-ethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
Reactant of Route 5
Reactant of Route 5
7-(3,4-dimethoxyphenyl)-4-(2-ethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
Reactant of Route 6
Reactant of Route 6
7-(3,4-dimethoxyphenyl)-4-(2-ethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

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